Home > Products > Screening Compounds P3749 > 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine
3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine - 34550-62-4

3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine

Catalog Number: EVT-403672
CAS Number: 34550-62-4
Molecular Formula: C5H5N5
Molecular Weight: 135.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl)propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

  • Compound Description: SN003 is a novel small molecule antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. [] It exhibits high affinity and selectivity for CRF1 receptors in various tissues, including rat cortex, pituitary, and recombinant human cells. [] SN003 acts as an antagonist by inhibiting CRF-induced cAMP accumulation and adrenocorticotropin hormone release. [] Notably, its interaction with CRF1 receptors suggests a mechanism beyond simple competition. []

[3H]SN003

  • Compound Description: [3H]SN003 is the radiolabeled version of SN003, used as a radioligand for characterizing CRF1 receptors. [] It exhibits reversible and saturable binding to CRF1 receptors with nanomolar affinity. [] [3H]SN003 binding is consistent with antagonist binding characteristics, displaying insensitivity to 5′-guanylylimidodiphosphate. []

3-Aryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-ylamine Compounds

  • Compound Description: This class of compounds represents potent, selective, and orally bioavailable inhibitors of PIM kinases. [] PIM kinases are involved in tumor cell growth and survival and are overexpressed in various cancers. [] These compounds block PIM signaling and exhibit synergistic effects with PI3K inhibitors in vitro. [] In vivo studies demonstrate their potential as antitumor agents. []

6-Amino-1,2,3-triazolo[4,5-c]pyridin-4(5H)one (8-Aza-3-deazaguanine)

  • Compound Description: This compound represents the core structure of 8-aza-3-deazaguanine, a purine analog. []

6-Amino-1-(β-D-ribofuranosyl)-1,2,3-triazolo[4,5-c]pyridin-4(5H)one (8-Aza-3-deazaguanosine)

  • Compound Description: This compound is the ribonucleoside of 8-aza-3-deazaguanine. []

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

  • Compound Description: Compound 29 is a P2X7 antagonist with robust receptor occupancy at low doses in rats. []

(S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

  • Compound Description: Compound 35 is a P2X7 antagonist with good solubility and tolerability in preclinical species. [] It has been chosen as a clinical candidate for the treatment of mood disorders. []

5-[4-Nitro-(1,2,5)oxadiazolyl]-5H-[1,2,3]triazolo[4,5-c][1,2,5]oxadiazole

  • Compound Description: This compound is an energetic material with a high nitrogen and oxygen content. []
  • Compound Description: These derivatives were synthesized and evaluated for their antiallergy activity. [] Some exhibited anti-passive peritoneal anaphylaxis, anti-passive cutaneous anaphylaxis, and anti-slow reacting substance of anaphylaxis activities. []

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib)

  • Compound Description: Volitinib is a potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor under clinical development for cancer treatment. [] It exhibits favorable pharmacokinetic properties and good antitumor activities. []

3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine Derivatives

  • Compound Description: This novel heterocyclic system was synthesized and characterized using density functional theory (DFT) studies. [] DFT studies provided insight into the regioselectivity of the ring closure, confirming the final structure. []

3-Alkyl-3,7-dihydro-1,2,3-triazolo[4,5-d][1,3]thiazine-5(4H)-thiones

  • Compound Description: This class of compounds, containing a novel heterocyclic nucleus, was unexpectedly obtained while attempting to synthesize 1,3,6,9-tetrahydro-8-azapurine-2-thiones. [] Their formation involved an unusual transfer of a methylene group from a nitrogen to a sulfur atom. []
Overview

3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are characterized by a fused triazole and pyridine ring system, which imparts unique chemical properties and biological activities. The compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing pharmacologically active agents.

Source

The compound can be synthesized through various methods, including microwave-assisted reactions and cyclization techniques involving amino derivatives and active methylene compounds. It has been studied for its biological activity, notably as a GPR119 agonist, which is relevant in the context of metabolic diseases such as diabetes .

Classification

3H-[1,2,3]triazolo[4,5-c]pyridin-4-amine is classified under heterocyclic compounds and specifically falls within the category of nitrogen-containing heterocycles. Its structural framework allows it to participate in diverse chemical reactions and biological interactions.

Synthesis Analysis

Methods

The synthesis of 3H-[1,2,3]triazolo[4,5-c]pyridin-4-amine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available amino derivatives of triazoles or pyridines.
  2. Cyclization Reactions: Cyclization can be achieved through various methods including:
    • Microwave-Assisted Reactions: Employing microwave irradiation can significantly enhance reaction rates and yields.
    • Condensation Reactions: The use of active methylene compounds in the presence of catalysts like zeolites has been reported to yield the desired triazolopyridine derivatives efficiently .

Technical Details

For instance, one method involves reacting 5-amino-1,2,3-triazoles with cyanoacetylation reactions followed by cyclization in DMF (N,N-Dimethylformamide) with sodium acetate as a base. This approach allows for the formation of the triazolo-pyridine structure in good yields .

Molecular Structure Analysis

Structure

The molecular structure of 3H-[1,2,3]triazolo[4,5-c]pyridin-4-amine features a triazole ring fused to a pyridine ring. The compound's molecular formula is C_6H_6N_4, indicating it contains six carbon atoms, six hydrogen atoms, and four nitrogen atoms.

Data

Structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods help elucidate the spatial arrangement of atoms within the molecule and confirm its identity.

Chemical Reactions Analysis

Reactions

3H-[1,2,3]triazolo[4,5-c]pyridin-4-amine can undergo various chemical reactions including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  • Condensation Reactions: It can participate in forming more complex structures by reacting with electrophiles.

Technical Details

For example, reactions involving this compound often yield derivatives through condensation with aromatic aldehydes or ketones under acidic or basic conditions. The resulting products can exhibit enhanced biological activities compared to the parent compound .

Mechanism of Action

Process

The mechanism of action for 3H-[1,2,3]triazolo[4,5-c]pyridin-4-amine primarily involves its interaction with biological targets such as receptors or enzymes. As a GPR119 agonist, it activates this receptor which plays a significant role in glucose metabolism and insulin secretion.

Data

Studies have shown that modifications to the structure can enhance its solubility and potency as an agonist. For instance, optimizing substituents on the pyridine ring has led to improved pharmacokinetic properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a solid or crystalline powder.
  • Solubility: Solubility varies depending on substituents; modifications have been made to improve aqueous solubility for better bioavailability.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the amine group.

Relevant studies have characterized these properties through various analytical techniques including spectrophotometry and chromatography .

Applications

Scientific Uses

3H-[1,2,3]triazolo[4,5-c]pyridin-4-amine has several applications in scientific research:

  • Drug Development: It serves as a scaffold for developing new drugs targeting metabolic disorders.
  • Biological Studies: Used in studies investigating receptor interactions and signaling pathways related to glucose homeostasis.
  • Synthetic Chemistry: Acts as an intermediate in synthesizing more complex heterocyclic compounds with potential pharmacological applications.

Research continues to explore its potential in various therapeutic areas including oncology and metabolic disease management .

Synthetic Methodologies for 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine Derivatives

Modern Cycloaddition Approaches for Triazolopyridine Core Assembly

The construction of the triazolopyridine core, particularly the 3H-[1,2,3]triazolo[4,5-c]pyridin-4-amine scaffold, predominantly relies on cycloaddition and annulation strategies exploiting the reactivity of 1,2,3-triazole precursors. A pivotal method involves the intramolecular cyclization of functionalized pyridine derivatives bearing azide and nitrile groups. For instance, N-(2-azidopyridin-4-yl)cyanoacetamides undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by spontaneous intramolecular cyclization, yielding the fused triazolopyridine system under mild conditions [10]. Alternatively, enaminonitriles serve as versatile precursors, engaging benzohydrazides in catalyst-free tandem reactions involving transamidation, nucleophilic addition, and condensation under microwave irradiation to afford 1,2,4-triazolo[1,5-a]pyridines—a strategy adaptable to the [4,5-c] isomer [4] [6]. Recent advances emphasize [3+2] cycloadditions between azinium N-imines and nitriles, facilitated by copper acetate under mechanochemical conditions, achieving high regioselectivity and atom economy [6].

Table 1: Cycloaddition Methods for Triazolopyridine Core Synthesis

PrecursorCyclizing Agent/CatalystConditionsYield RangeKey Advantage
N-(2-Azidopyridin-4-yl)cyanoacetamidesCu(I) catalyst80°C, 4h70-85%Regioselective fusion
EnaminonitrilesBenzohydrazidesMW, 140°C, catalyst-free80-92%Broad substrate scope
Azinium N-iminesNitriles/Cu(OAc)₂Ball milling, RT75-88%Solvent-free, high atom economy
1-Amino-2-imino-pyridinesCarboxylic acidsMW, 100°C, 15min85-95%Metal-free, direct C–N bond formation [6]

Functionalization Strategies at C4-Amine and Pyridine Ring Positions

The C4-amine group and pyridine ring positions (C5, C6, C7) of 3H-[1,2,3]triazolo[4,5-c]pyridin-4-amine offer distinct reactivity profiles for structural diversification. The C4-amine readily participates in acylation, sulfonylation, and reductive amination, enabling the installation of pharmacophores. For example, acylation with substituted benzoic acids using EDCI/DMAP yields N-acyl derivatives, enhancing lipophilicity for kinase inhibition applications [1] [5]. Electrophilic aromatic substitution (SEAr) at C7 is favored due to the electron-deficient pyridine ring, permitting bromination or nitration under mild conditions. Subsequent cross-coupling (e.g., Suzuki-Miyaura) introduces aryl, heteroaryl, or alkyl groups, markedly influencing target affinity [5]. Furthermore, N-alkylation at the triazole N1 position, achieved with alkyl halides in the presence of base, modulates electronic properties and solubility—critical for optimizing pharmacokinetic profiles [7].

Table 2: Strategic Functionalization Sites and Their Impact

Modification SiteReagents/ConditionsResulting SubstituentBiological Impact
C4-AmineAroyl chlorides, K₂CO₃, DCMAryl carboxamidesEnhanced target affinity (kinase inhibition) [5]
C7 PositionNBS, DMF (0°C); then ArB(OH)₂, Pd(dppf)Cl₂Aryl/heteroaryl groupsImproved potency (e.g., mTOR/PI3K inhibition) [5]
N1 (Triazole)Alkyl halides, Cs₂CO₃, DMFAlkyl chains (e.g., -CH₂CF₃)Increased metabolic stability [7]
C5 PositionPOCl₃ (chlorination); then aminationPiperazinyl/morpholinyl groupsOptimized solubility and CNS penetration [3]

Solubility-Optimized Synthetic Pathways for Pharmacological Applications

Poor aqueous solubility remains a critical challenge for triazolopyridine-based drug candidates. Strategic synthetic modifications at the C5 and C7 positions significantly enhance solubility while retaining potency. A landmark study demonstrated that replacing a hydrophobic 4-fluorophenyl group at C7 with a 4-(2-hydroxyethyl)piperazine moiety increased solubility from 0.71 µM to 15.9 µM at pH 6.8 in a GPR119 agonist series (compound 32o) [3]. Incorporating polar, ionizable groups—such as morpholine, piperazine, or tertiary amines—via nucleophilic aromatic substitution of chloro intermediates is a proven tactic. Additionally, introducing sulfoxides or short polyethylene glycol (PEG) chains at the C4-amine via N-alkylation improves hydrophilicity. These modifications necessitate tailored synthetic routes: late-stage functionalization avoids exposing sensitive groups to harsh cyclization conditions, while protecting groups (e.g., tert-butoxycarbonyl, Boc) shield amines during ring assembly [1] [3] [5].

Table 3: Solubility-Enhancing Modifications and Synthetic Pathways

CompoundC5 SubstituentC7 SubstituentAqueous Solubility (µM, pH 6.8)Synthetic Approach
4bPhenyl4-Fluorophenyl0.71Cu-catalyzed cyclization [3]
32oMethyl4-(2-Hydroxyethyl)piperazin-1-yl15.9SNAr on chlorotriazolopyridine intermediate [3]
WO2013068306A1None2-(Pyridin-3-yloxy)propan-2-yl12.4 (calculated)Pd-catalyzed coupling [7]
EP2252296A1Morpholin-4-yl3-Methoxypropoxy>20Reductive amination after core assembly [5]

Microwave-Assisted and Catalytic Protocols for Enhanced Yield

Microwave (MW) irradiation has revolutionized the synthesis of triazolopyridines, dramatically reducing reaction times from hours to minutes while boosting yields. A catalyst-free MW-mediated protocol enables the fusion of enaminonitriles and benzohydrazides into 1,2,4-triazolo[1,5-a]pyridines within 15–40 minutes at 100–180°C, achieving yields up to 92%—significantly higher than conventional heating (74% in 24 hours) [4] [6]. Similarly, 1-amino-2-imino-pyridines undergo cyclodehydration with carboxylic acids under MW irradiation (100°C, 15 min) to deliver [1,2,4]triazolo[1,5-a]pyridines in 89–95% yield, eliminating metal catalysts and minimizing byproducts [6]. Catalytic innovations include reusable Cu-Zn/Al-Ti hydrotalcite systems for oxidative cyclizations between 2-aminopyridines and nitriles, providing 70–85% yield over five cycles [1] [9]. Electrochemical methods employing nBu₄NBr as a redox mediator enable intramolecular oxidative N–N bond formation under metal-free conditions, aligning with green chemistry principles [4].

Key Advances:

  • Time Efficiency: MW reduces synthesis from 5–24 hours to 15–90 minutes [4] [6].
  • Sustainability: Reusable catalysts (Cu-Zn/Al-Ti) and solvent-free mechanochemistry minimize waste [1] [6].
  • Scalability: MW protocols demonstrate robustness in gram-scale reactions (e.g., 3.0 mmol enaminonitrile) without yield erosion [4].

Properties

CAS Number

34550-62-4

Product Name

3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine

IUPAC Name

2H-triazolo[4,5-c]pyridin-4-amine

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

InChI

InChI=1S/C5H5N5/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H2,6,7)(H,8,9,10)

InChI Key

WIBMRIKMUDTAIE-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=NNN=C21)N

Canonical SMILES

C1=CN=C(C2=NNN=C21)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.